Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
Overview
Description
Scientific Research Applications
Semisynthetic Resorbable Materials from Hyaluronan Esterification
Research on biocompatible, degradable materials has led to the development of modified natural polymers, including a new class of materials derived from hyaluronan esterification. This class includes derivatives obtained by chemical modification of hyaluronan, involving the partial or total esterification of the carboxyl groups of this natural polymer. Benzyl hyaluronan esters, a representative member, show promise in clinical applications due to varied biological properties, including biocompatibility and the ability to either promote or inhibit cell adhesion, influenced by the degree of hydration, polymer stability, and type of esterification (Campoccia et al., 1998).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), synthesized since 1915, have found applications across scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their simple structure, accessibility, and understanding of their supramolecular self-assembly behavior enable the utilization of BTAs as versatile, supramolecular building blocks. The adaptable nature of BTAs, forming one-dimensional, nanometer-sized rod-like structures through threefold H-bonding, highlights their potential in developing commercial applications and promises a bright future in various fields (Cantekin et al., 2012).
Biological Activities of Selected Carboxylic Acids
The structural differences of selected carboxylic acids, such as benzoic acid and cinnamic acid, have been compared for their effects on antioxidant, antimicrobial, and cytotoxic activities. The presence of hydroxyl groups significantly influences these activities, indicating the potential for chemical modifications to enhance biological properties (Godlewska-Żyłkiewicz et al., 2020).
Influence of Metals on Biologically Important Ligands
Studies on the influence of selected metals on the electronic system of biologically important molecules, including benzoic and 2-hydroxybenzoic acids, have provided insights into how metals affect the reactivity and stability of complex compounds. This research aids in understanding the interactions of these compounds with biological targets and predicts properties like reactivity and durability of complex compounds (Lewandowski et al., 2005).
Safety and Hazards
While specific safety and hazard information for “Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride” was not found, general precautionary measures for handling chemicals should be followed. These include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using personal protective equipment as required .
Mechanism of Action
Target of Action
The primary target of Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride is the P2Y12 receptor , a G-protein coupled receptor (GPCR) found on the surface of platelets . This receptor plays a crucial role in platelet aggregation, a key process in blood clot formation .
Mode of Action
The compound interacts with its target, the P2Y12 receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation by natural agonists. This inhibition prevents the downstream signaling cascade that leads to platelet aggregation .
Biochemical Pathways
Upon binding to the P2Y12 receptor, the compound disrupts the normal biochemical pathways involved in platelet aggregation . This disruption can affect downstream effects such as the release of further signaling molecules, changes in platelet shape, and the formation of blood clots .
Result of Action
The primary result of the compound’s action is the inhibition of platelet aggregation . By blocking the P2Y12 receptor, the compound prevents the formation of blood clots. This could potentially be beneficial in conditions where there is a risk of unwanted clot formation, such as in certain cardiovascular diseases .
Properties
IUPAC Name |
benzyl 4-hydrazinylpiperidine-1-carboxylate;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c14-15-12-6-8-16(9-7-12)13(17)18-10-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10,14H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFKCNNTTADSFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NN)C(=O)OCC2=CC=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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